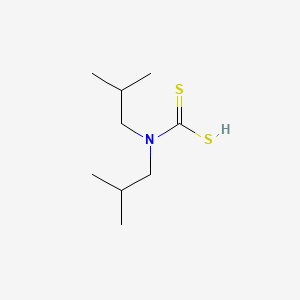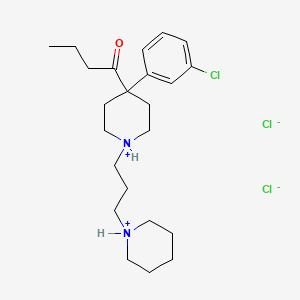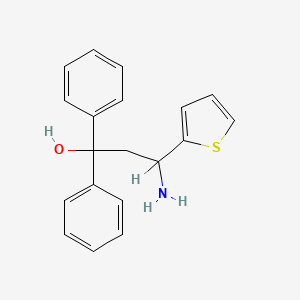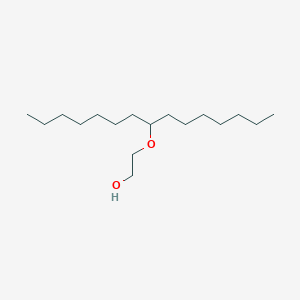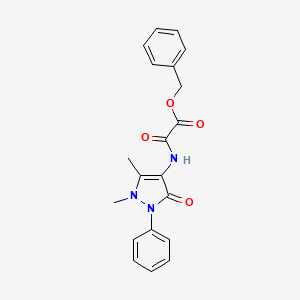![molecular formula C11H8ClFN2O B13758369 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrrolo[3,2-d]isoxazole,3-(2-chloro-4-fluorophenyl)-5,6-dihydro-(9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and unique physicochemical properties, making them valuable in various fields such as medicine, agriculture, and technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]isoxazole derivatives typically involves the condensation of hydroxylamine with 1,3-dielectrophiles or the reaction of nitrile oxides with alkenes and alkynes . One common method is the cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production of 4H-Pyrrolo[3,2-d]isoxazole derivatives often utilizes continuous-flow capillary microreactors under microwave radiation. This method offers advantages such as higher yields, reduced reaction times, and better regioselectivity .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-d]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxylamines .
Scientific Research Applications
4H-Pyrrolo[3,2-d]isoxazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-d]isoxazole derivatives involves interactions with specific molecular targets and pathways. These compounds can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to their biological effects . For example, some derivatives act as enzyme inhibitors, blocking the activity of key enzymes involved in disease pathways .
Comparison with Similar Compounds
4H-Pyrrolo[3,2-d]isoxazole derivatives can be compared with other similar compounds such as:
Isoxazoles: Share similar structural features and biological activities.
Pyrazoles: Another class of five-membered heterocycles with nitrogen atoms, but differ in their chemical reactivity and biological properties.
Thiazoles: Contain sulfur and nitrogen atoms in the ring, offering different biological activities and applications.
The uniqueness of 4H-Pyrrolo[3,2-d]isoxazole derivatives lies in their specific substitution patterns and the resulting biological activities, which can be fine-tuned for various applications .
Properties
Molecular Formula |
C11H8ClFN2O |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-5-6(13)1-2-7(9)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2 |
InChI Key |
GTBUVLJIXJWKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
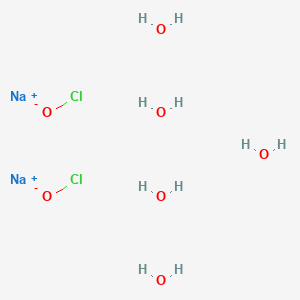
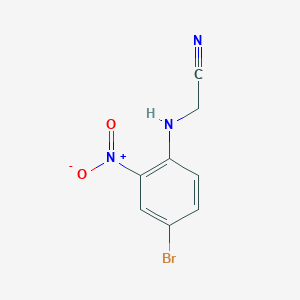
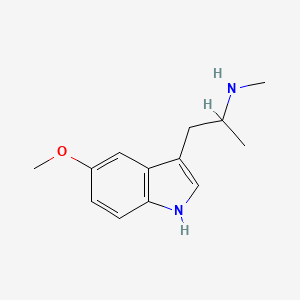
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
